Lipophilicity (XLogP3) Comparison: Balanced LogP Differentiates Target from Mono-Fluoro and Gem-Difluoro Analogs
The target compound exhibits a computed XLogP3-AA of 1.5, which is identical to the 3-fluoro-3-methyl analog but 0.2 log units higher than the 3-fluoro analog (XLogP3 1.3) and 0.1 log units lower than the 3,3-difluoro analog (XLogP3 1.6) [1]. This positions the target in a lipophilicity window that balances passive permeability with aqueous solubility for CNS drug candidates, without the elevated lipophilicity of the gem-difluoro derivative that may increase non-specific protein binding [2].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | tert-Butyl 3-fluoroazetidine-1-carboxylate (CAS 1255666-44-4): XLogP3 1.3; tert-Butyl 3,3-difluoroazetidine-1-carboxylate (CAS 1255666-59-1): XLogP3 1.6; tert-Butyl 3-fluoro-3-methylazetidine-1-carboxylate (CAS 1314923-32-4): XLogP3 1.5 |
| Quantified Difference | +0.2 vs. mono-fluoro; −0.1 vs. gem-difluoro; 0.0 vs. fluoro-methyl |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2024.11.20 release |
Why This Matters
The 0.2–0.3 log unit differences translate to approximately 1.6–2× changes in partition coefficient, which can meaningfully shift a compound within or outside optimal CNS drug-like property space in lead optimization.
- [1] PubChem. CID 89861673 (target, XLogP3 1.5), CID 58394681 (3-fluoro, XLogP3 1.3), CID 58394876 (3,3-difluoro, XLogP3 1.6), CID 55271007 (3-fluoro-3-methyl, XLogP3 1.5). Computed by XLogP3 3.0. National Center for Biotechnology Information. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. (Supporting context for logP optimization ranges in CNS drug discovery.) View Source
